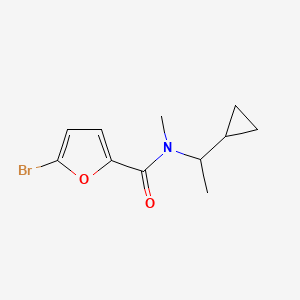
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an important tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Studies have shown that 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone can have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its unique structure and properties, which make it an important tool for investigating various biochemical and physiological processes. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone. Some potential areas of investigation include the development of new synthesis methods, the investigation of the compound's potential therapeutic applications, and the exploration of its effects on various neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone can be achieved through a variety of methods, including the reduction of quinoline derivatives and the condensation of pyridine and ketone compounds. One commonly used method involves the reaction of 2-methylpyridine-6-carboxaldehyde with cyclohexanone in the presence of sodium borohydride.
Applications De Recherche Scientifique
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry, pharmacology, and neuroscience.
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-6-4-9-14(17-12)16(19)18-11-5-8-13-7-2-3-10-15(13)18/h4,6,9,13,15H,2-3,5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSWAMRPJEURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)


![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)

![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)


![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
